2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group, a dihydroimidazolyl group, and a xanthene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, including the formation of the dihydroimidazole ring and the introduction of the chloro-fluorophenyl and xanthene groups. Common synthetic routes may involve:
Formation of the dihydroimidazole ring: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Introduction of the chloro-fluorophenyl group: This step may involve nucleophilic substitution reactions using chloro-fluorobenzyl halides.
Attachment of the xanthene moiety: This can be accomplished through coupling reactions, such as Suzuki-Miyaura coupling, which utilizes palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro-fluorophenyl group can be reduced to the corresponding phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts for coupling reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The chloro-fluorophenyl group may interact with enzymes or receptors, modulating their activity. The dihydroimidazole ring and xanthene moiety may contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- [2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone
- [2-[(2-chloro-6-fluorophenyl)methylthio]-4,5-dihydroimidazol-1-yl]-(2-furanyl)methanone
Uniqueness
Compared to similar compounds, 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole is unique due to the presence of the xanthene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in research and industry.
Biological Activity
The compound 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole is a synthetic chemical with a complex structure that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H12ClFN2S, and it features a unique combination of functional groups that may contribute to its biological effects. The structure includes a xanthene moiety, which is known for various pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing similar structural motifs often exhibit significant biological activities, including:
- Antiviral Activity : Compounds with chlorofluorophenyl groups have shown promise against viral infections, particularly HIV. Studies suggest that similar compounds can inhibit HIV-1 replication effectively, demonstrating the potential for this compound in antiviral therapy .
- Antimicrobial Properties : The presence of sulfur and imidazole rings in the structure may enhance antimicrobial activity. Compounds with similar configurations have been reported to exhibit activity against various bacterial strains .
- Anticancer Potential : The imidazole derivatives are frequently investigated for their anticancer properties. Preliminary studies suggest that modifications in the imidazole ring can lead to enhanced cytotoxicity against cancer cell lines .
Table 1: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Antiviral | Inhibition of HIV-1 | |
Antimicrobial | Effective against bacterial strains | |
Anticancer | Cytotoxic effects on cancer cells |
Case Studies
-
Antiviral Efficacy Against HIV-1 :
A study exploring the effects of structurally related compounds on HIV-1 showed that the introduction of a 2-chloro-6-fluorophenyl group significantly improved antiviral activity, with IC50 values in the low nanomolar range. This suggests that similar modifications in our compound could yield comparable results . -
Antimicrobial Testing :
In vitro tests demonstrated that compounds with sulfur-containing moieties exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the disruption of bacterial cell membranes . -
Cytotoxicity in Cancer Cells :
Research involving derivatives of imidazole indicated that certain substitutions could lead to enhanced cytotoxicity in various cancer cell lines, including breast and lung cancer models. The mechanism was proposed to involve apoptosis induction and cell cycle arrest .
Properties
IUPAC Name |
[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O2S/c25-18-8-5-9-19(26)17(18)14-31-24-27-12-13-28(24)23(29)22-15-6-1-3-10-20(15)30-21-11-4-2-7-16(21)22/h1-11,22H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTHESNQIVNFQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.